

# Application Notes and Protocols: BWA-522 In Vivo Xenograft Model

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## Compound of Interest

Compound Name: BWA-522 intermediate-2

Cat. No.: B12371727

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## Introduction

BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).<sup>[1][2][3][4]</sup> It targets the N-terminal domain of AR, leading to the degradation of both full-length AR (AR-FL) and its splice variants, such as AR-V7.<sup>[1][5]</sup> This mechanism of action makes BWA-522 a promising therapeutic candidate for prostate cancer, including castration-resistant forms. Preclinical studies have demonstrated significant tumor growth inhibition in xenograft models of human prostate cancer.<sup>[1][2][3][4]</sup>

These application notes provide a detailed protocol for an in vivo xenograft study to evaluate the efficacy of BWA-522 using the LNCaP human prostate cancer cell line.

## Data Presentation

The following tables summarize key quantitative data for the BWA-522 in vivo xenograft model based on published preclinical data.

Table 1: BWA-522 In Vivo Efficacy in LNCaP Xenograft Model

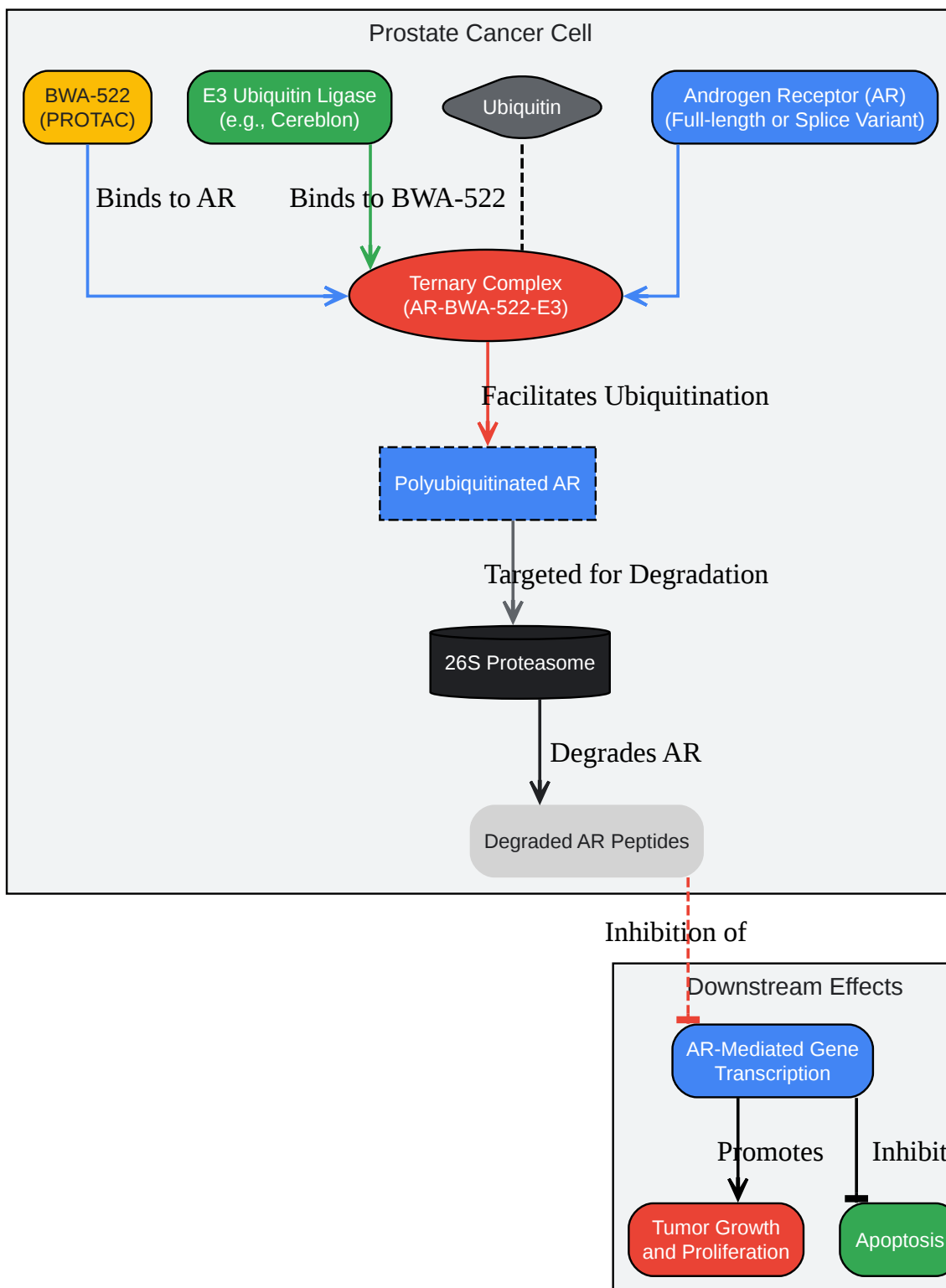
Parameter	Value	Reference
Cell Line	LNCaP (human prostate adenocarcinoma)	[1][2][3][4]
Animal Model	Immunodeficient Mice (e.g., BALB/c nude)	[6][7]
Drug	BWA-522	[1][2][3][4]
Dosage	60 mg/kg	[1][2][3][4]
Route of Administration	Oral (p.o.)	[1][2][3][4]
Tumor Growth Inhibition (TGI)	76%	[1][2][3][4]
Oral Bioavailability (mice)	40.5%	[2][5]

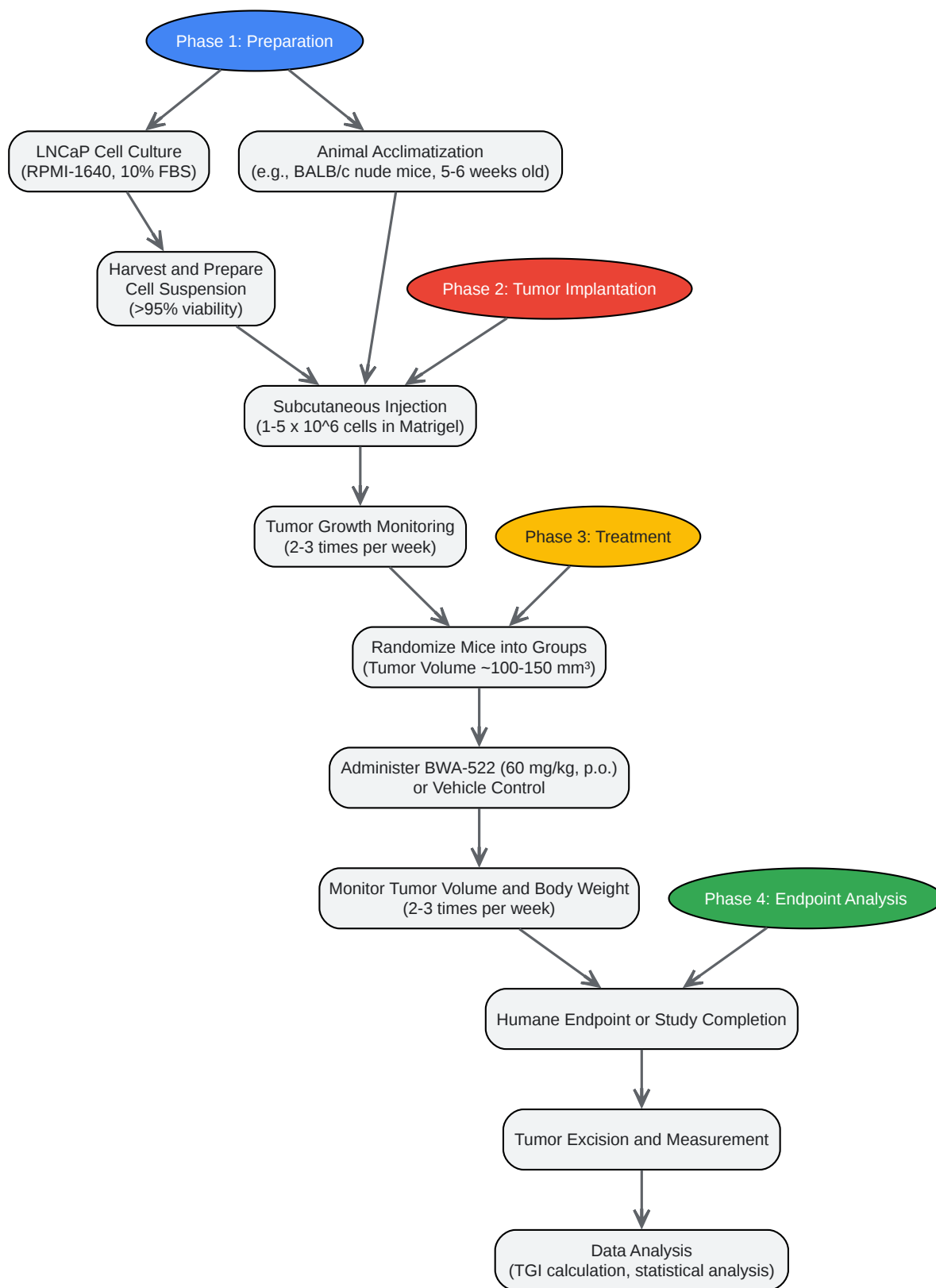
Table 2: LNCaP Cell Line and Xenograft Establishment Parameters

Parameter	Recommended Value
Cell Culture Medium	RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin
Cell Viability for Injection	>95%
Injection Volume	100-200 $\mu$ L
Cell Concentration	$1 \times 10^6$ to $5 \times 10^6$ cells per animal
Injection Matrix	1:1 mixture of serum-free medium and Matrigel
Tumor Establishment Time	4-6 weeks
Tumor Volume for Study Initiation	100-150 mm <sup>3</sup>

## Signaling Pathway

BWA-522 functions by hijacking the body's own ubiquitin-proteasome system to target and degrade the Androgen Receptor. The diagram below illustrates this mechanism of action.





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